REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.CO[C:12]([CH3:15])([CH3:14])[CH3:13]>[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]>[C:12]([C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[CH:5][C:6]=1[F:8])([CH3:15])([CH3:14])[CH3:13] |f:2.3.4.5.6|
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Name
|
|
Quantity
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14 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)O
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Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
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COC(C)(C)C
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Type
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CUSTOM
|
Details
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was stirred for 12 hours at 55° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at intervals of 24 hours
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with saturated ammonium chloride aqueous solution and 2 M HCl aqueous solution
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Type
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EXTRACTION
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Details
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The whole was extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
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Type
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CUSTOM
|
Details
|
to give a crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with gradually from hexane only to hexane/EtOAc (10:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1F)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |